2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole: is a heterocyclic compound that contains a bromine atom, a pyrrolidine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide, at moderate temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed in anhydrous solvents to reduce the thiadiazole ring.
Major Products:
- Substituted derivatives with various functional groups.
- Sulfoxides and sulfones from oxidation reactions.
- Dihydrothiadiazole derivatives from reduction reactions.
Scientific Research Applications
Chemistry: 2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole is used as a building block in the synthesis of more complex molecules
Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in medicinal chemistry research.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives. These compounds may serve as lead structures for the development of new drugs targeting specific diseases.
Industry: In the materials science field, this compound can be used in the design of novel materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole and its derivatives depends on their specific biological targets. In general, these compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
- 2-Bromo-5-(pyrrolidin-1-yl)pyridine
- 2-Bromo-5-(pyrrolidin-1-yl)benzene
- 2-Bromo-5-(pyrrolidin-1-yl)thiazole
Comparison: 2-Bromo-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it different from other similar compounds, such as 2-Bromo-5-(pyrrolidin-1-yl)pyridine or 2-Bromo-5-(pyrrolidin-1-yl)benzene, which contain different heterocyclic rings. The thiadiazole ring can influence the reactivity and biological activity of the compound, making it a valuable scaffold for the development of new molecules with specific properties.
Properties
IUPAC Name |
2-bromo-5-pyrrolidin-1-yl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3S/c7-5-8-9-6(11-5)10-3-1-2-4-10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKUKIRCJIXIHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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